

An In-Depth Technical Guide to Psicofuranose: Nomenclature and Stereochemistry

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Compound of Interest

Compound Name: *Psicofuranose*

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Introduction

Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a ketohexose that has garnered significant interest in various scientific fields, including drug discovery and food science. Its unique structural properties and stereochemical arrangement contribute to its distinct biological activities. This technical guide provides a comprehensive overview of the nomenclature and stereochemistry of **psicofuranose**, including its various isomers and anomers. It further details experimental protocols for its synthesis, purification, and structural characterization, and presents key physicochemical data in a comparative format.

Nomenclature

The systematic naming of **psicofuranose** follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature specifies the stereochemistry at each chiral center, the anomeric configuration, and the furanose ring structure.

Common and Systematic Names of **Psicofuranose** Isomers:

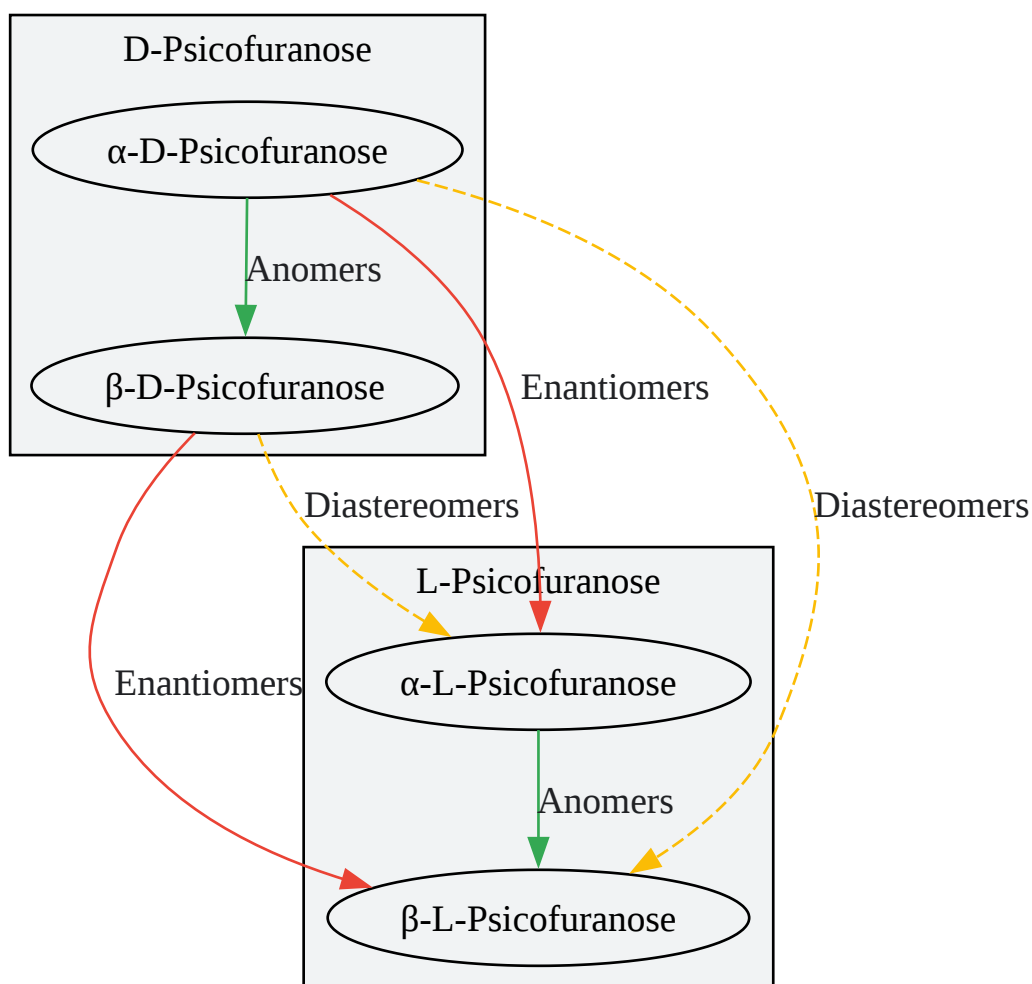
Common Name	Systematic IUPAC Name
α -D-Psicofuranose	(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]
β -D-Psicofuranose	(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2]
α -L-Psicofuranose	(2R,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
β -L-Psicofuranose	(2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[3]

Psicofuranose is also known by other synonyms such as Furanallulose.[2]

Stereochemistry

The stereochemistry of **psicofuranose** is defined by the spatial arrangement of its substituent groups around its chiral centers and the anomeric carbon. As a ketohexose, psicose has three chiral centers (C3, C4, and C5). The "D" or "L" designation is determined by the configuration of the chiral center furthest from the anomeric carbon (C5). In the furanose ring form, the anomeric carbon (C2) becomes a new chiral center, giving rise to two anomers: α and β .

The α anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group at C5 in the Fischer projection. Conversely, the β anomer has the anomeric hydroxyl group on the same side as the C5 CH₂OH group.



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Physicochemical Properties

The different stereoisomers of **psicofuranose** exhibit distinct physicochemical properties. The following table summarizes available quantitative data for the anomers of D- and L-**psicofuranose**.

Property	α -D-Psicofuranose	β -D-Psicofuranose	α -L-Psicofuranose	β -L-Psicofuranose
Molecular Formula	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆	C ₆ H ₁₂ O ₆
Molecular Weight (g/mol)	180.16[1]	180.16[2]	180.16	180.16[3]
Melting Point (°C)	Not available	Not available	76 (for 6-deoxy derivative)[4]	Not available
Specific Rotation [α] _D	Not available	Not available	Not available	Not available
Solubility in Water	High	High	High	High
Solubility in Ethanol	Moderate	Moderate	Moderate	Moderate
Solubility in Methanol	Moderate	Moderate	Moderate	Moderate

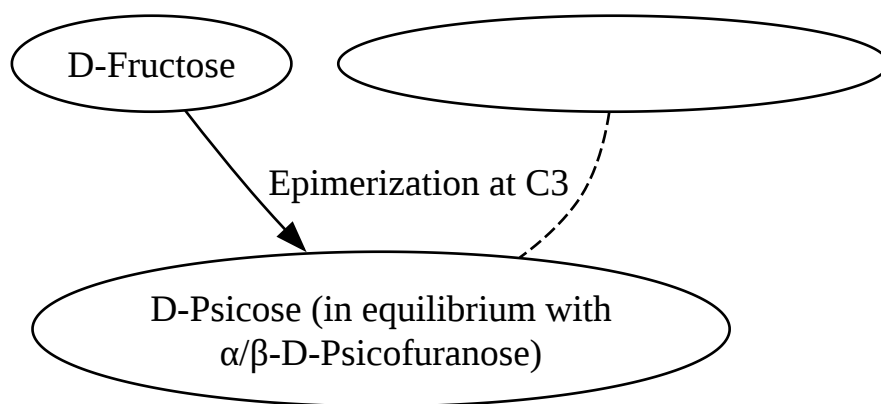
Note: Specific quantitative data for melting point, specific rotation, and solubility of all **psicofuranose** anomers is not readily available in the literature. The melting point provided for α -L-**psicofuranose** is for its 6-deoxy derivative and may differ from the parent compound. The solubility of sugars like psicose in water is generally high, while it is moderate in alcohols like ethanol and methanol.[5][6][7][8][9]

Experimental Protocols

Synthesis of D-Psicofuranose

4.1.1. Enzymatic Synthesis from D-Fructose

This protocol describes the conversion of D-fructose to D-psicose, which exists in equilibrium with its furanose forms, using D-tagatose 3-epimerase.



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Materials:

- D-Fructose
- D-Tagatose 3-epimerase (e.g., from *Pseudomonas cichorii*)
- Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
- Reaction vessel
- Water bath or incubator
- Quenching reagent (e.g., 0.1 M HCl)
- Neutralizing reagent (e.g., 0.1 M NaOH)

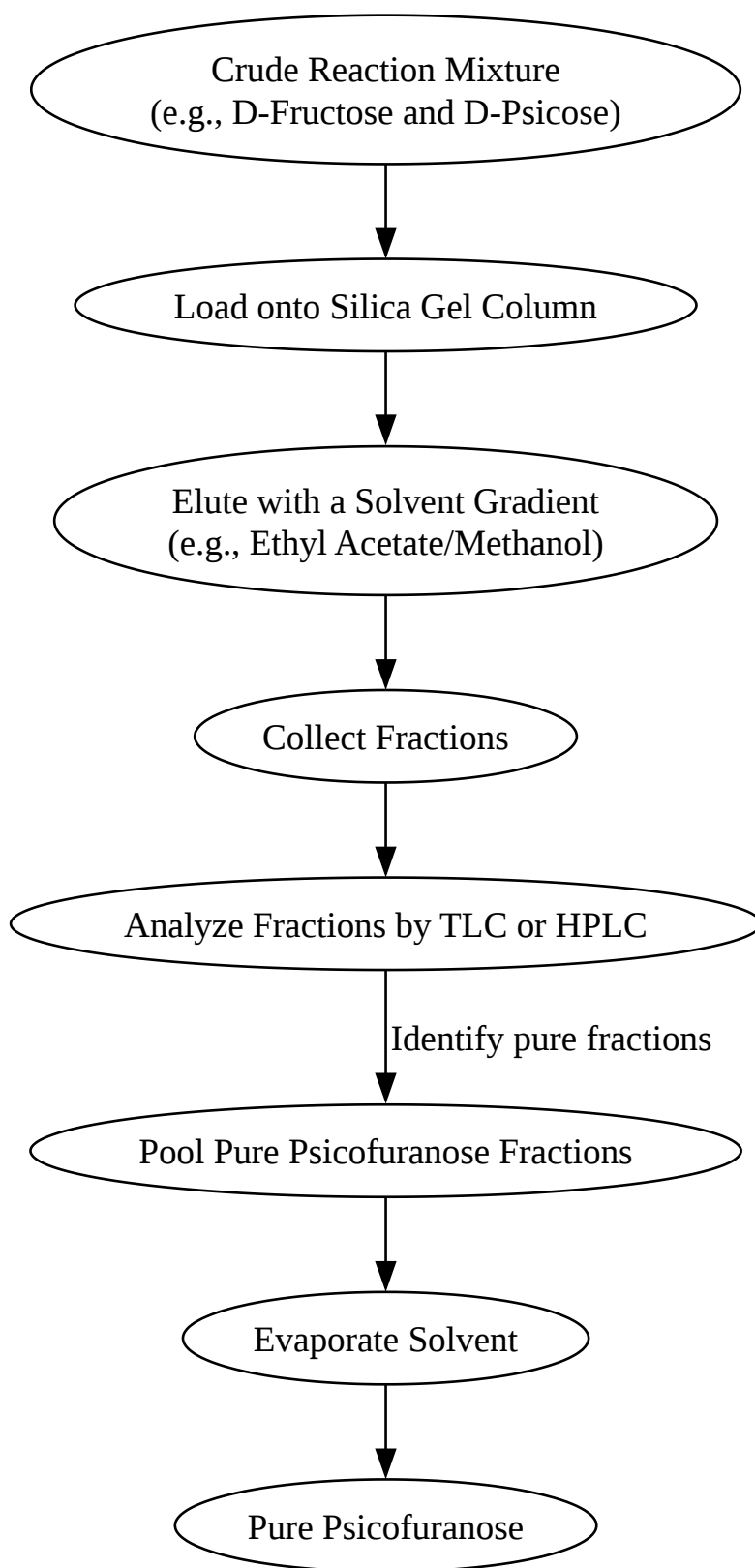
Procedure:

- Prepare a solution of D-fructose in the buffer solution at the desired concentration (e.g., 10% w/v).
- Equilibrate the D-fructose solution to the optimal temperature for the D-tagatose 3-epimerase (typically around 50-60°C).
- Add the D-tagatose 3-epimerase to the reaction vessel. The enzyme concentration should be optimized for efficient conversion.

- Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24-48 hours), monitoring the progress of the reaction by techniques such as HPLC.
- Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by adding a quenching reagent to lower the pH and inactivate the enzyme.
- Neutralize the reaction mixture with a suitable base.
- The resulting solution contains a mixture of D-fructose and D-psicose (which includes **psicofuranose** forms). Proceed with purification.

Purification by Column Chromatography

This protocol outlines the separation of **psicofuranose** from a reaction mixture using silica gel column chromatography.



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Materials:

- Crude **psicofuranose** mixture
- Silica gel (60 Å, 230-400 mesh)
- Chromatography column
- Eluent solvents (e.g., ethyl acetate, methanol, or a mixture)
- Collection tubes
- Thin-layer chromatography (TLC) plates and chamber
- Visualizing agent for TLC (e.g., p-anisaldehyde stain)
- Rotary evaporator

Procedure:

- **Column Packing:** Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
- **Sample Loading:** Dissolve the crude **psicofuranose** mixture in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
- **Elution:** Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of methanol in an ethyl acetate/methanol mixture), is often effective for separating sugars.
- **Fraction Collection:** Collect the eluate in a series of fractions.
- **Fraction Analysis:** Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots using a staining agent.
- **Pooling and Evaporation:** Combine the fractions containing pure **psicofuranose**, as identified by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to

obtain the purified **psicofuranose**.

Structural Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of **psicofuranose** in solution. Both ^1H and ^{13}C NMR are employed to identify the different anomers and their conformations.

Sample Preparation:

- Dissolve 5-10 mg of the purified **psicofuranose** sample in approximately 0.6 mL of a deuterated solvent (e.g., D_2O or DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.

Data Acquisition (General Parameters for a 500 MHz Spectrometer):

Experiment	Parameter	Typical Value
¹ H NMR	Pulse Program	zg30
Number of Scans	16-64	
Spectral Width	10-12 ppm	
Acquisition Time	2-4 s	
Relaxation Delay	1-2 s	
¹³ C NMR	Pulse Program	zgpg30
Number of Scans	1024-4096	
Spectral Width	200-240 ppm	
Acquisition Time	1-2 s	
Relaxation Delay	2-5 s	
2D Experiments		
(COSY, HSQC, HMBC)	Standard manufacturer pulse programs and parameters are generally a good starting point and can be optimized.	

Expected Chemical Shifts and Coupling Constants: The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the stereochemistry and conformation of the **psicofuranose** ring.

- ¹H NMR: Anomeric protons (H3, H4, H5) typically resonate in the downfield region. The coupling constants between adjacent protons (e.g., J_{3,4}, J_{4,5}) provide crucial information about the dihedral angles and thus the ring conformation.
- ¹³C NMR: The anomeric carbon (C2) resonates at a characteristic downfield chemical shift. The chemical shifts of the other ring carbons are also indicative of the specific isomer and anomer.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

4.3.2. X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional structure of **psicofuranose** in the solid state, confirming the stereochemistry and revealing detailed conformational information.

Crystal Growth:

- Dissolve the purified **psicofuranose** in a suitable solvent (e.g., water, ethanol, or a mixture) to create a supersaturated solution.
- Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion methods.
- Single crystals suitable for X-ray diffraction should form over a period of days to weeks.^[4]

Data Collection:

- Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).
- Mount the crystal on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
- A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Conclusion

This technical guide has provided a detailed overview of the nomenclature and stereochemistry of **psicofuranose**, a molecule of growing importance in scientific research. The provided experimental protocols for synthesis, purification, and structural analysis offer a practical framework for researchers working with this rare sugar. The compilation of physicochemical data, though currently incomplete in the public domain, serves as a valuable reference. Further

research to fully characterize the properties of all **psicofuranose** stereoisomers will be crucial for advancing their applications in drug development and other fields.

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